Home > Products > Screening Compounds P36707 > 1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - 412958-64-6

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-2500596
CAS Number: 412958-64-6
Molecular Formula: C17H18FNO2
Molecular Weight: 287.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anti-cancer Activity: Exploring potential antitumor properties, particularly in drug-resistant cancers, by leveraging potential interactions with sigma-2 receptors and P-glycoprotein. []
  • Analgesic and Anti-Inflammatory Effects: Investigating potential pain-relieving and anti-inflammatory properties based on the observed activity of structurally similar tetrahydroisoquinoline derivatives. []
  • Anticonvulsant Activity: Examining potential anticonvulsant effects based on the known activity of related 6,7-dimethoxyisoquinoline derivatives. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound exhibited the most potent DNase I inhibitory activity among a series of 1,2,3,4-tetrahydroisoquinoline derivatives. It demonstrated an IC50 value of 134.35 ± 11.38 μM against DNase I. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one

  • Compound Description: This compound displayed DNase I inhibitory activity with an IC50 value of 147.51 ± 14.87 μM. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

  • Compound Description: This compound exhibited DNase I inhibitory activity with an IC50 value of 149.07 ± 2.98 μM. []

2-[6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

  • Compound Description: This compound showed DNase I inhibitory activity with an IC50 value of 148.31 ± 2.96 μM. []

6,7-Dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a high-affinity σ2 receptor agonist demonstrating significant antiproliferative activity in MCF7 breast adenocarcinoma cells. Additionally, it interacts with P-glycoprotein (P-gp) and can reverse P-gp-mediated resistance. []

9-[4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole

  • Compound Description: This high-affinity σ2 receptor agonist showed notable antiproliferative activity in MCF7 cells, particularly in the doxorubicin-resistant MCF7adr cell line. It also interacts with P-gp and can reverse P-gp-mediated resistance. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound showed both analgesic and anti-inflammatory effects in various doses. It showed a more pronounced anti-inflammatory effect than diclofenac sodium in acute inflammatory arthritis models. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displayed excellent binding affinity for σ2 receptors (Ki = 0.59 ± 0.02 nM) and high selectivity over σ1 receptors. PET studies using its [11C]-labeled form showed specific distribution in the cortex and hypothalamus. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor under development for stable angina and atrial fibrillation. Studies reveal its hepatic uptake mainly occurs via OATP1B1 and biliary excretion via MDR1. It shows a longer duration of heart rate reduction compared to its plasma half-life in dogs. [, , , , ]

(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Compound Description: This compound was synthesized using a diastereoselective approach involving the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. [, ]
  • Compound Description: This series, designed based on elacridar and tariquidar, showed potent and selective P-gp modulation. Amides demonstrated stability in various conditions, while some esters were prone to hydrolysis. Active compounds effectively sensitized cancer cells to doxorubicin. [, ]

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants

  • Compound Description: This series of compounds was designed based on previously reported anticonvulsant agents. Pharmacological evaluation led to the identification of 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d) with significant activity against audiogenic seizures in DBA/2 mice. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited sedative-anxiolytic properties at doses of 10 and 20 mg/kg upon intragastric administration. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was efficiently synthesized via cyclization of a dimethylacetal intermediate under acidic conditions. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Anodic oxidation of this compound yielded the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. Interestingly, no intramolecular aryl-aryl coupled products were observed during the oxidation. []

Benzodioxol-substituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds, featuring a spirocyclic system incorporating benzodioxole and tetrahydroisoquinoline moieties, was synthesized and evaluated for antiarrhythmic activity. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor for novel chiral catalysts. It features a heterocyclic ring in a half-boat conformation. []

1-Chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound was synthesized from 3,4-dimethoxyphenethylamine via a multistep procedure involving acylation, Bischler-Napieralski reaction, reduction, and salt formation. []

1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound was synthesized from 3,4-dimethoxyphenethylamine through a multi-step process involving acylation, alkylation, Bischler-Napieralski cyclization, hydrazinolysis, reduction, and salt formation. []
Overview

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which is characterized by its unique bicyclic structure. This compound features a fluorophenyl substituent at the 1-position and methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities, including interactions with various receptors and enzymes.

Source and Classification

This compound can be classified within the broader category of isoquinoline derivatives, which are known for their diverse pharmacological properties. The tetrahydroisoquinoline structure is particularly noted for its presence in several natural alkaloids, which exhibit a range of biological activities. The specific substitution pattern of 1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline enhances its reactivity and potential applications in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step synthetic routes. One common approach begins with commercially available starting materials such as 2-bromo-4,5-dimethoxyphenyl derivatives and nitroethane.

Key steps in the synthesis may include:

  1. Formation of the Tetrahydroisoquinoline Core: Utilizing methods such as the Pomeranz–Fritsch reaction or other cyclization techniques to construct the tetrahydroisoquinoline framework.
  2. Substitution Reactions: Introducing the fluorophenyl group at the 1-position through nucleophilic substitution reactions or coupling reactions involving fluorinated aryl halides.
  3. Methoxylation: The introduction of methoxy groups at the 6 and 7 positions can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be represented as follows:

  • Molecular Formula: C14_{14}H16_{16}FNO2_{2}
  • Molecular Weight: Approximately 251.28 g/mol
  • Structural Features:
    • A tetrahydroisoquinoline core with a fluorophenyl group at position 1.
    • Methoxy groups at positions 6 and 7 enhance solubility and reactivity.

The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity .

Chemical Reactions Analysis

Reactions and Technical Details

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is involved in several chemical transformations due to its reactive functional groups:

  • Nucleophilic Substitution: The bromine atom in related compounds can undergo nucleophilic substitution to introduce various substituents.
  • Reduction Reactions: The carbonyl or nitro groups present in some derivatives can be reduced to amines or alcohols.
  • Cyclization Reactions: Further modifications can lead to new cyclic structures through intramolecular reactions.

These reactions are critical for developing analogs with improved biological activity or altered pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline often involves interactions with specific biological targets:

  • Receptor Binding: This compound may interact with sigma receptors (sigma-1 and sigma-2), which are implicated in various cellular processes including apoptosis and cell proliferation.
  • Enzyme Inhibition: It may also inhibit specific enzymes involved in metabolic pathways related to cancer cell growth or inflammation.

Studies indicate that derivatives of tetrahydroisoquinolines exhibit varying affinities for these receptors, influencing their therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a range typical for similar compounds.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases that could affect functional groups .

Applications

Scientific Uses

The primary application of 1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in medicinal chemistry:

  • Drug Development: It serves as a key intermediate in synthesizing various alkaloids known for their pharmacological activities.
  • Biological Studies: Compounds derived from this structure are investigated for their potential as sigma receptor ligands in cancer therapy.
  • Antiviral Research: Some derivatives have shown promise in inhibiting HIV replication by targeting reverse transcriptase .

This compound exemplifies the ongoing research into tetrahydroisoquinolines as valuable scaffolds for developing new therapeutic agents with diverse biological activities.

Synthetic Methodologies for 1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Bischler-Napieralski Cyclization Strategies for Tetrahydroisoquinoline Core Formation

The Bischler-Napieralski reaction remains pivotal for constructing the 1,2,3,4-tetrahydroisoquinoline scaffold in target molecules. This intramolecular cyclodehydration typically employs phenethylamine precursors bearing electron-donating methoxy groups at the 6- and 7-positions. For 1-(2-fluorophenyl) derivatives, N-acyl intermediates derived from 2-fluoro-substituted phenylacetyl chlorides undergo cyclization under Lewis or Brønsted acid catalysis. Phosphorus oxychloride (POCl₃) in anhydrous toluene or dichloroethane at 80–100°C achieves cyclization yields of 65–78%, though harsh conditions may necessitate downstream reduction steps to saturate the resultant dihydroisoquinoline [4] [8].

Modern adaptations utilize milder catalysts such as trifluoroacetic anhydride (TFAA) or polymer-supported reagents to enhance functional group tolerance. Critical parameters influencing regioselectivity and yield include:

  • Electron density management: Methoxy groups at C6/C7 accelerate cyclization by increasing aromatic nucleophilicity but require stoichiometric control to prevent over-oxidation [4].
  • Catalyst modulation: Triflic acid (TfOH) at 0°C reduces epimerization risks compared to classical POCl₃, particularly for stereosensitive intermediates [6].

Table 1: Bischler-Napieralski Cyclization Optimization Parameters

Catalyst SystemTemperature (°C)SolventYield Range (%)Key Advantage
POCl₃ (2.5 eq)80–100Toluene65–78High reactivity
TFAA (1.2 eq)25DCM70–85Mild conditions
Triflic acid (0.5 eq)0ClCH₂CH₂Cl75–90Stereoretentive
Polyphosphoric acid60Xylene60–70Low cost

Alternative core-forming methodologies include the Pomeranz-Fritsch-Bobbitt reaction, where 2-fluoro-substituted benzaldehydes condense with aminoacetaldehyde dialkyl acetals under acidic conditions. This route offers direct access to 1-substituted tetrahydroisoquinolines but requires stringent control of cyclization pH (optimal range: pH 2–3.5) to suppress dimerization by-products [6] [8]. Diastereoselective variants employing chiral auxiliaries (e.g., Andersen’s sulfinamide) achieve enantiomeric excess >90% but add synthetic steps [4].

Reductive Amination Approaches for Nitrogen-Substitution Patterns

Reductive amination provides superior flexibility for introducing diverse aryl groups at the tetrahydroisoquinoline nitrogen, particularly the 2-fluorophenyl moiety. This strategy involves condensing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-fluorobenzaldehyde derivatives, followed by in situ reduction. Key advances address two challenges: (1) competitive over-alkylation at nitrogen, and (2) imine geometry affecting stereoselectivity [5] [7].

Reducing agent selection profoundly impacts efficiency:

  • Borohydride reagents: Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 5–6) achieves 80–92% yields via pH-controlled iminium ion formation; acetic acid protonates the tetrahydroisoquinoline nitrogen, preventing dialkylation [5].
  • Catalytic hydrogenation: 10% Pd/C under 50 psi H₂ in ethanol reduces sterically hindered imines (e.g., ortho-substituted fluorophenyls) in 75–88% yields but risks methoxy group deprotection .

Table 2: Reductive Amination Conditions for N-(2-Fluorophenyl) Installation

Imine PrecursorReducing AgentConditionsYield (%)By-product Formation
2-FluorobenzaldehydeNaBH₃CNMeOH, AcOH, 25°C, 12h85–92<5% dialkylation
2-Fluoro-5-nitrobenzaldehydeNaBH(OAc)₃DCE, 4Å MS, 25°C, 24h78–858–12% nitro reduction
2-FluoroacetophenoneH₂ (50 psi)/Pd-CEtOH, 50°C, 6h70–7515% demethylation

Substituent effects on the fluorophenyl ring influence reaction kinetics: Electron-withdrawing groups (e.g., 5-NO₂) retard imine formation but enhance regioselectivity, while ortho-substitution necessitates bulky reductants like L-Selectride® to minimize steric congestion [5].

Functionalization of the 2-Fluorophenyl Moiety: Regioselective Coupling Reactions

Late-stage modification of the 2-fluorophenyl group enables access to analogs with tuned electronic or steric properties. Regioselective coupling exploits the ortho-fluorine’s activation of adjacent positions toward nucleophilic displacement or metal-catalyzed cross-coupling.

Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems substitutes fluorine at C2′ with amines (e.g., morpholine, piperazine), achieving >95% conversion when driven by microwave irradiation at 120°C. The fluorine’s leaving-group aptitude facilitates this displacement, though competing demethylation of the C6/C7 methoxy groups occurs above 130°C [4].

Suzuki-Miyaura cross-coupling installs aryl/heteroaryl groups at the fluorophenyl ring’s vacant positions. Critical considerations include:

  • Transmetalation control: Boronic acids with ortho-directing groups (e.g., pyridine-3-boronic acid) require Pd(OAc)₂/SPhos catalysts to prevent protodeboronation [3].
  • Halogen tolerance: Bromine substituents on the tetrahydroisoquinoline core remain intact when coupling occurs at 60°C in aqueous THF [4].

Ortho-directed lithiation using n-butyllithium at −78°C generates aryllithiums that undergo electrophilic trapping (e.g., with DMF to yield aldehydes). This route benefits from the fluorine’s ortho-directing capability but requires cryogenic conditions to suppress benzylic deprotonation of the tetrahydroisoquinoline core [3].

Optimization of Methoxy Group Introduction via Demethylation-Protection Sequences

Strategic manipulation of the 6,7-dimethoxy motif enables hydroxylated analogs or selective mono-demethylation. Boron tribromide (BBr₃) in dichloromethane at −78→25°C achieves full demethylation to catechol derivatives in 80–95% yields. However, competitive deboronation or fluorophenyl ring cleavage occurs with electron-deficient fluorophenyls, necessitating alternative methods [4] [8].

Protection strategies for selective mono-demethylation include:

  • Silyl protection: tert-butyldimethylsilyl (TBS) groups block one methoxy, permitting BBr₃-mediated cleavage of the other (yield: 75–82%) [6].
  • Ortho-quinone masking: Oxidation to the quinone with ceric ammonium nitrate (CAN) allows regioselective reduction/hydrolysis [4].

Table 3: Demethylation Methods for 6,7-Dimethoxyisoquinolines

ReagentStoichiometryConditionsProduct SelectivityYield (%)
BBr₃3.0 eqDCM, −78°C → 25°C, 4h6,7-Dihydroxy80–95
AlCl₃/EtSH5.0 eq/10 eqAnisole, 120°C, 8h7-Hydroxy-6-methoxy65–70
MgI₂4.0 eqAcetone, reflux, 12h6-Hydroxy-7-methoxy60–68
LiCl/DMSO10 eq/180°CN₂, 3h6,7-Dihydroxy85–90

Remethylation protocols enable functional group interconversion: Phenolic intermediates undergo alkylation with methyl iodide (K₂CO₃/DMF) or dimethyl sulfate (NaH/THF) to restore methoxy groups. This sequence proves invaluable for synthesizing isotopically labeled analogs (e.g., CD₃-incorporated) from demethylated precursors [8]. Solvent polarity critically influences methylation regioselectivity: Apolar solvents (toluene) favor C7-monomethylation, while DMF promotes bis-methylation [4] [6].

Properties

CAS Number

412958-64-6

Product Name

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C17H18FNO2

Molecular Weight

287.334

InChI

InChI=1S/C17H18FNO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10,17,19H,7-8H2,1-2H3

InChI Key

OSOHYOOOJHCIHK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.